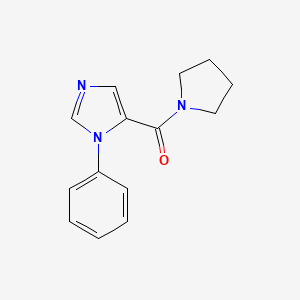![molecular formula C17H23NO B7500474 [3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)
[3-(4-Aminophenyl)-1-adamantyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Aminophenyl)-1-adamantyl]methanol, also known as APMA, is a chemical compound that has been used in scientific research for its unique properties. APMA is a derivative of adamantane, a type of organic compound that has a rigid and stable structure. APMA has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
[3-(4-Aminophenyl)-1-adamantyl]methanol has a unique mechanism of action that allows it to interact with proteins and enzymes. It is able to bind to specific amino acid residues in proteins, causing conformational changes that alter their function. This mechanism of action has been used to study the structure and function of proteins, as well as to develop new drugs and therapies.
Biochemical and Physiological Effects:
[3-(4-Aminophenyl)-1-adamantyl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and phosphatases. [3-(4-Aminophenyl)-1-adamantyl]methanol has also been shown to induce protein aggregation, which can be used to study the structure and function of proteins. Additionally, [3-(4-Aminophenyl)-1-adamantyl]methanol has been shown to have antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(4-Aminophenyl)-1-adamantyl]methanol has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized. [3-(4-Aminophenyl)-1-adamantyl]methanol has a unique mechanism of action that allows it to interact with proteins and enzymes in a specific manner. However, [3-(4-Aminophenyl)-1-adamantyl]methanol also has some limitations. It has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, [3-(4-Aminophenyl)-1-adamantyl]methanol can be sensitive to light and air, which can affect its stability over time.
Zukünftige Richtungen
There are several future directions for research involving [3-(4-Aminophenyl)-1-adamantyl]methanol. One area of research is the development of new materials using [3-(4-Aminophenyl)-1-adamantyl]methanol, including polymers and nanoparticles. Another area of research is the development of new drugs and therapies based on the unique mechanism of action of [3-(4-Aminophenyl)-1-adamantyl]methanol. Additionally, further research is needed to fully understand the biochemical and physiological effects of [3-(4-Aminophenyl)-1-adamantyl]methanol and its potential therapeutic applications.
Synthesemethoden
The synthesis of [3-(4-Aminophenyl)-1-adamantyl]methanol involves several steps, including the reaction of adamantane with nitric acid to form 1-adamantyl nitrate. This is then reduced with sodium borohydride to form 1-adamantyl alcohol, which is further reacted with 4-aminophenylboronic acid to form [3-(4-Aminophenyl)-1-adamantyl]methanol. The synthesis of [3-(4-Aminophenyl)-1-adamantyl]methanol requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
[3-(4-Aminophenyl)-1-adamantyl]methanol has been used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe for studying protein-ligand interactions and enzyme kinetics. [3-(4-Aminophenyl)-1-adamantyl]methanol has also been used as a chemical modifier for studying the structure and function of proteins. Additionally, [3-(4-Aminophenyl)-1-adamantyl]methanol has been used in the development of new materials, including polymers and nanoparticles.
Eigenschaften
IUPAC Name |
[3-(4-aminophenyl)-1-adamantyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c18-15-3-1-14(2-4-15)17-8-12-5-13(9-17)7-16(6-12,10-17)11-19/h1-4,12-13,19H,5-11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALGDOIBBAGTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Aminophenyl)-1-adamantyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)
![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)
